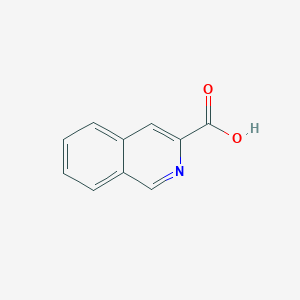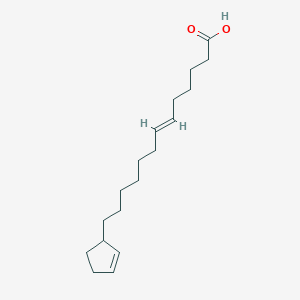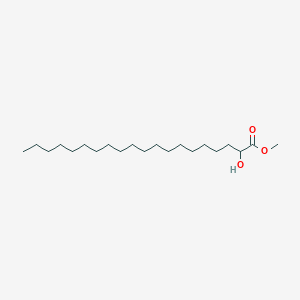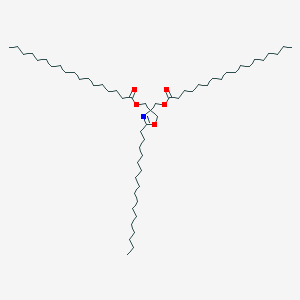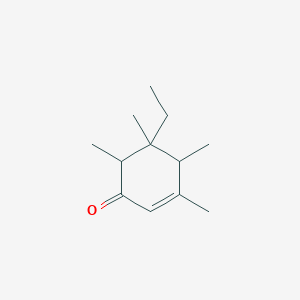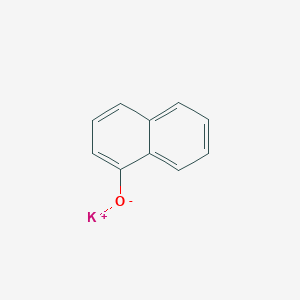
1-Naphthalenol, potassium salt
Vue d'ensemble
Description
1-Naphthalenol, potassium salt is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-Naphthalenol, potassium salt is not well understood. However, it is believed to act as a nucleophile in organic reactions. In biochemistry, it is believed to undergo oxidation by enzymes to form a reactive intermediate that can then react with other molecules.
Effets Biochimiques Et Physiologiques
1-Naphthalenol, potassium salt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Naphthalenol, potassium salt in lab experiments is its high purity. This ensures that the results obtained are accurate and reproducible. Additionally, it is relatively inexpensive and readily available. However, one of the limitations of using this compound is its toxicity. It is important to handle it with care and use appropriate safety measures.
Orientations Futures
There are several future directions for the use of 1-Naphthalenol, potassium salt in scientific research. One direction is to investigate its potential as an anticancer agent. Additionally, its use as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Furthermore, its antioxidant properties could be studied for potential therapeutic applications.
Conclusion:
In conclusion, 1-Naphthalenol, potassium salt is a versatile chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and innovative applications in the field of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-Naphthalenol, potassium salt has various applications in scientific research. It is used as a reagent in organic synthesis, specifically in the synthesis of naphthols. It is also used as a catalyst in the synthesis of various organic compounds. In biochemistry, it is used as a substrate for enzymes that catalyze the oxidation of alcohols. Additionally, it is used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
19402-71-2 |
|---|---|
Nom du produit |
1-Naphthalenol, potassium salt |
Formule moléculaire |
C10H7KO |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
potassium;naphthalen-1-olate |
InChI |
InChI=1S/C10H8O.K/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H;/q;+1/p-1 |
Clé InChI |
AKCXVUZCFGJVCX-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
Autres numéros CAS |
19402-71-2 |
Numéros CAS associés |
90-15-3 (Parent) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

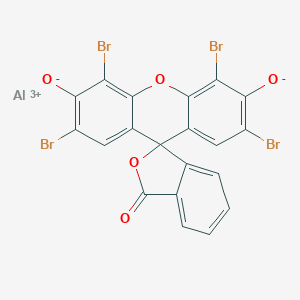
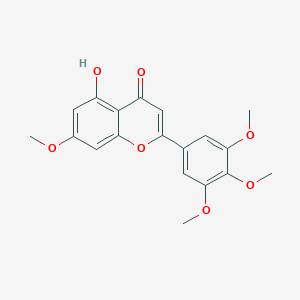
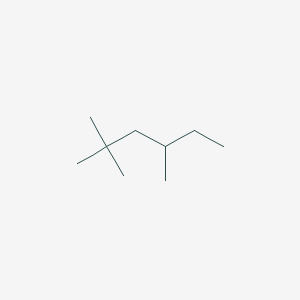
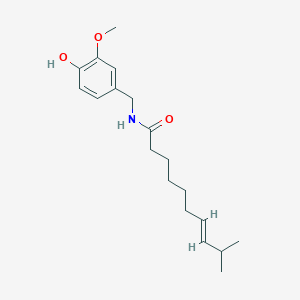
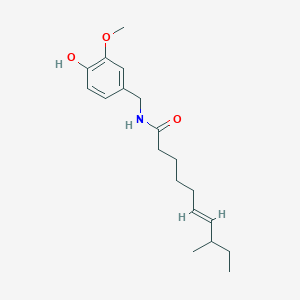
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
